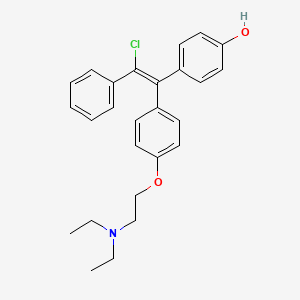

4-Hydroxyclomiphene

Description

Structure

3D Structure

Properties

CAS No. |

104575-08-8 |

|---|---|

Molecular Formula |

C26H28ClNO2 |

Molecular Weight |

422.0 g/mol |

IUPAC Name |

4-[(E)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol |

InChI |

InChI=1S/C26H28ClNO2/c1-3-28(4-2)18-19-30-24-16-12-21(13-17-24)25(20-10-14-23(29)15-11-20)26(27)22-8-6-5-7-9-22/h5-17,29H,3-4,18-19H2,1-2H3/b26-25+ |

InChI Key |

LTZHRTXXQIPLOH-OCEACIFDSA-N |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=C(C=C3)O |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of 4-Hydroxyclomiphene on Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyclomiphene, a primary active metabolite of the widely prescribed fertility drug clomiphene citrate (B86180), is a potent selective estrogen receptor modulator (SERM). Its mechanism of action is multifaceted, involving high-affinity binding to estrogen receptors (ERs), subsequent modulation of receptor conformation, and tissue-specific agonist and antagonist effects. This technical guide provides an in-depth exploration of the molecular interactions, downstream signaling pathways, and experimental methodologies used to characterize the activity of 4-hydroxyclomiphene on estrogen receptors.

Introduction

Clomiphene citrate is a nonsteroidal triphenylethylene (B188826) derivative utilized for ovulation induction in anovulatory women.[1][2] It is a prodrug, and its therapeutic efficacy is largely attributed to its active metabolites, particularly 4-hydroxyclomiphene.[3][4] Understanding the precise mechanism of action of 4-hydroxyclomiphene at the molecular level is crucial for optimizing its clinical use and for the development of novel SERMs with improved tissue selectivity and therapeutic profiles. This guide will dissect the binding kinetics, receptor subtype selectivity, and the consequential impact on gene transcription and cellular signaling pathways.

Binding Affinity and Receptor Selectivity

4-Hydroxyclomiphene exhibits a significantly higher binding affinity for estrogen receptors compared to its parent compound, clomiphene.[3] This enhanced affinity is a key determinant of its potent biological activity. The compound interacts with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and its tissue-specific effects are, in part, governed by the differential expression of these receptor subtypes in various tissues.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities and inhibitory concentrations of 4-hydroxyclomiphene and its related compounds for estrogen receptors.

| Compound | Receptor Subtype | Binding Affinity (Relative to Estradiol) | IC50 (Inhibition of Estradiol Effect) | Reference |

| (E)-4-Hydroxyclomiphene | ER | 285% | 2.5 nM | [3][5] |

| (Z)-4-Hydroxyclomiphene | ER | 16% | 31 nM | [3][6] |

| (E)-4-Hydroxy-N-desethylclomiphene | ER | Not explicitly stated, but high | 1.4 nM | [5][6] |

| Clomiphene | ERα | ~0.1-12% | >100 nM | [3][6] |

| 4-Hydroxy-N-desethylclomiphene | ERα | ~1.4 nM (Ki) | Not explicitly stated | [3] |

| 4-Hydroxyclomiphene | ERα | ~2.4 nM (Ki) | Not explicitly stated | [3] |

Mechanism of Action: A Dual Agonist-Antagonist Profile

As a SERM, 4-hydroxyclomiphene's interaction with estrogen receptors is complex, leading to either agonistic (estrogen-like) or antagonistic (anti-estrogenic) effects depending on the target tissue and the local estrogen concentration.

Antagonistic Action in the Hypothalamus

In the hypothalamus, 4-hydroxyclomiphene acts as a potent estrogen antagonist.[6][7] It competitively binds to ERs, blocking the negative feedback mechanism of endogenous estradiol.[7][8] This disinhibition leads to an increased pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[7] The elevated GnRH, in turn, stimulates the anterior pituitary to secrete increased levels of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[7] The surge in gonadotropins promotes follicular development in the ovaries, ultimately leading to ovulation.[9]

Agonistic and Antagonistic Effects in other Tissues

The tissue-specific actions of 4-hydroxyclomiphene are a hallmark of SERMs. While it exhibits antagonistic properties in the hypothalamus and breast tissue, it can have partial agonistic effects in other tissues like bone.[3] The differential effects are influenced by the specific conformation the ER adopts upon ligand binding, which in turn dictates the recruitment of co-activator or co-repressor proteins to the receptor-DNA complex, thereby modulating the transcription of target genes. Clomiphene citrate has been shown to act as an estrogen agonist via ERα in a manner dependent on the coexisting estrogen concentration, while acting as an antagonist via ERβ regardless of estrogen presence.[10]

Downstream Signaling Pathways

The binding of 4-hydroxyclomiphene to estrogen receptors initiates a cascade of intracellular events that ultimately alter gene expression.

References

- 1. Clomiphene | C26H28ClNO | CID 2800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparison of tamoxifen and clomiphene citrate for ovulation induction: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clomifene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Clomiphene Citrate? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. youtube.com [youtube.com]

- 10. Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and In Vivo Metabolism of 4-Hydroxyclomiphene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomiphene citrate (B86180) is a widely prescribed selective estrogen receptor modulator (SERM) for the treatment of anovulatory infertility. It is a prodrug that undergoes metabolic activation to form more potent metabolites, with 4-hydroxyclomiphene being a key active metabolite. Understanding the pharmacokinetics (PK) and in vivo metabolism of 4-hydroxyclomiphene is crucial for optimizing its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of 4-hydroxyclomiphene, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Pharmacokinetics of 4-Hydroxyclomiphene and its Metabolites

The pharmacokinetic profile of 4-hydroxyclomiphene is significantly influenced by the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme, which is primarily responsible for its formation from the parent drug, clomiphene. Individuals can be classified into different metabolizer phenotypes, such as extensive metabolizers (EMs) and poor metabolizers (PMs), based on their CYP2D6 genotype. This variation leads to substantial differences in the systemic exposure to 4-hydroxyclomiphene and its downstream metabolites.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for (E)-4-hydroxyclomiphene and its major metabolite, (E)-4-hydroxy-N-desethylclomiphene, in humans following a single oral dose of 100 mg clomiphene citrate. The data is stratified by CYP2D6 metabolizer status where available.

Table 1: Pharmacokinetic Parameters of (E)-4-Hydroxyclomiphene in Humans

| Parameter | CYP2D6 Extensive Metabolizers (EMs) | CYP2D6 Poor Metabolizers (PMs) | Reference |

| Cmax (nM) | 22.8 ± 12.4 | 3.0 ± 1.1 | [1] |

| AUC (nM*h) | Data not available | Data not available | |

| t1/2 (h) | Data not available | Data not available |

Table 2: Pharmacokinetic Parameters of (E)-4-Hydroxy-N-desethylclomiphene in Humans

| Parameter | CYP2D6 Extensive Metabolizers (EMs) | CYP2D6 Poor Metabolizers (PMs) | Reference |

| Cmax (nM) | 13.1 ± 3.2 | 1.1 ± 0.1 | [1] |

| AUC (nM*h) | Data not available | Data not available | |

| t1/2 (h) | Data not available | Data not available |

In Vivo Metabolism of 4-Hydroxyclomiphene

Clomiphene is metabolized in the liver primarily by CYP2D6 and to a lesser extent by CYP3A4. The hydroxylation of clomiphene leads to the formation of 4-hydroxyclomiphene, which is a more potent anti-estrogen than the parent compound. Further metabolism, including N-deethylation, results in the formation of other active metabolites.

Metabolic Pathways

The major metabolic pathways for the formation of 4-hydroxyclomiphene and its subsequent metabolites are illustrated below.

References

Navigating the Stability of 4-Hydroxyclomiphene in DMSO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyclomiphene, a primary and active metabolite of clomiphene, is a critical molecule in various research applications, from reproductive biology to cancer studies.[1] Dimethyl sulfoxide (B87167) (DMSO) is the solvent of choice for dissolving and storing such compounds for in vitro and in vivo experiments. Ensuring the long-term stability of 4-Hydroxyclomiphene in DMSO is paramount for the reliability and reproducibility of experimental results. This technical guide provides a comprehensive overview of the best practices for storing 4-Hydroxyclomiphene in DMSO, methodologies for stability assessment, and potential degradation pathways. While specific long-term stability data for 4-Hydroxyclomiphene in DMSO is not extensively published, this guide synthesizes general principles of compound stability in DMSO and applies them to this specific molecule, offering a robust framework for researchers.

Introduction to 4-Hydroxyclomiphene and its Significance

4-Hydroxyclomiphene is a major metabolite of clomiphene, a selective estrogen receptor modulator (SERM).[2][3] It exists as two stereoisomers, (E)-4-hydroxyclomiphene and (Z)-4-hydroxyclomiphene, which exhibit different biological activities. The (E)-isomer, in particular, is a potent antiestrogen (B12405530) and is considered one of the active forms of the parent drug.[1] Given its biological importance, maintaining the integrity of 4-Hydroxyclomiphene in solution is crucial for accurate experimental outcomes.

General Principles of Compound Stability in DMSO

DMSO is a widely used solvent due to its excellent solubilizing power and miscibility with aqueous solutions. However, the long-term storage of compounds in DMSO can present challenges. Several factors can influence the stability of a compound in DMSO, including:

-

Temperature: Lower temperatures generally slow down degradation processes. Storage at -20°C or -80°C is common practice.[4]

-

Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and accelerate degradation for some compounds.[5][6] It is advisable to aliquot stock solutions to minimize these cycles.[4]

-

Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Water can hydrolyze susceptible compounds.[7][8]

-

Light Exposure: Light can induce photochemical degradation of sensitive molecules. Storage in amber vials or in the dark is recommended.

-

Oxygen: Oxidation is a common degradation pathway. While less of a concern for many compounds, for susceptible moieties, storage under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.[7][8]

A study on the stability of approximately 7,200 compounds in DMSO at room temperature showed that the probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year.[9] This highlights the importance of appropriate storage conditions to ensure compound integrity.

Recommended Storage and Handling of 4-Hydroxyclomiphene in DMSO

Based on general best practices, the following storage conditions are recommended for 4-Hydroxyclomiphene in DMSO to maximize its long-term stability:

| Parameter | Recommendation | Rationale |

| Storage Temperature | -80°C for long-term storage (months to years) -20°C for short-term storage (weeks to months) | Minimizes chemical degradation and microbial growth.[4] |

| Aliquoting | Prepare single-use aliquots. | Avoids repeated freeze-thaw cycles which can degrade the compound and introduce water.[4][5] |

| Containers | Use amber glass or polypropylene (B1209903) vials with tight-fitting caps. | Protects from light and minimizes solvent evaporation and water absorption.[8] |

| Atmosphere | For maximum stability, consider overlaying with an inert gas like argon or nitrogen before sealing. | Reduces the risk of oxidation.[7][8] |

| DMSO Quality | Use high-purity, anhydrous DMSO. | Minimizes the presence of water and other impurities that can cause degradation. |

Experimental Protocol for Assessing Long-Term Stability

To empirically determine the long-term stability of 4-Hydroxyclomiphene in DMSO, a structured stability study is required. The following protocol outlines the key steps.

Sample Preparation and Storage

-

Prepare a Stock Solution: Dissolve a precisely weighed amount of 4-Hydroxyclomiphene in high-purity, anhydrous DMSO to a known concentration (e.g., 10 mM).

-

Aliquot: Dispense the stock solution into multiple amber vials, each containing a volume suitable for a single time point analysis.

-

Storage Conditions: Store the aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C). A subset of samples should also be subjected to a defined number of freeze-thaw cycles.

-

Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).

Analytical Methodology

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended analytical technique for assessing the stability of 4-Hydroxyclomiphene.[10][11][12]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is suitable for separating 4-Hydroxyclomiphene from its potential degradants.[10]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water, both containing a small amount of formic acid (e.g., 0.1%), is typically effective.[2][10]

-

Detection: UV detection can be used, but mass spectrometry provides higher sensitivity and specificity for identifying degradation products.

-

-

Mass Spectrometry Detection:

-

Quantification:

-

Standard Curve: Prepare a fresh calibration curve using a reference standard of 4-Hydroxyclomiphene at each time point.

-

Data Analysis: Calculate the percentage of the initial concentration of 4-Hydroxyclomiphene remaining at each time point. A compound is often considered stable if the amount remaining is within 90-110% of the initial concentration.

-

Data Presentation of Expected Stability

While specific data is not available, based on general compound stability studies, a hypothetical summary of expected stability for 4-Hydroxyclomiphene in DMSO is presented below. This table should be populated with actual experimental data.

| Storage Condition | 1 Month | 3 Months | 6 Months | 1 Year | 2 Years |

| -80°C | >99% | >98% | >97% | >95% | >90% |

| -20°C | >98% | >95% | >90% | >85% | >75% |

| 4°C | >90% | >80% | >70% | <60% | <50% |

| Room Temperature | >85% | >70% | <60% | <50% | <30% |

| -20°C (5 Freeze-Thaw Cycles) | >95% | >90% | >85% | >80% | >70% |

Note: This is a hypothetical representation of expected stability and should be confirmed by experimental data.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for conducting a long-term stability study of 4-Hydroxyclomiphene in DMSO.

Caption: Workflow for assessing the long-term stability of 4-Hydroxyclomiphene in DMSO.

Signaling Pathway of Clomiphene and its Metabolites

Clomiphene and its active metabolite, 4-Hydroxyclomiphene, act as selective estrogen receptor modulators (SERMs). They exert their effects by competitively binding to estrogen receptors (ERα and ERβ), leading to a conformational change that modulates gene transcription.

Caption: Simplified signaling pathway of clomiphene and its active metabolite, 4-Hydroxyclomiphene.

Conclusion

References

- 1. Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification and synthesis of (Z)-3'-hydroxy clomiphene as a new potential doping-relevant metabolite of clomiphene - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity assays for 4-Hydroxyclomiphene

An In-depth Technical Guide to Biological Activity Assays for 4-Hydroxyclomiphene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyclomiphene is the primary active metabolite of clomiphene, a widely prescribed nonsteroidal triphenylethylene (B188826) derivative used for the treatment of anovulatory infertility.[1][2] Clomiphene itself is a prodrug that undergoes hepatic metabolism, primarily by the cytochrome P450 enzyme CYP2D6, to form more potent metabolites, including 4-hydroxyclomiphene.[3][4] This metabolite is a key contributor to the biological activity of the parent drug.

As a selective estrogen receptor modulator (SERM), 4-hydroxyclomiphene exhibits tissue-selective estrogen receptor (ER) agonist and antagonist activities.[5][6] Its primary mechanism of action involves competitive binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor that modulate gene transcription.[7][8] This dual activity allows it to act as an anti-estrogen in tissues like the hypothalamus, blocking the negative feedback of endogenous estrogen and stimulating the release of gonadotropins, while potentially acting as an estrogen agonist in other tissues.[5]

This guide provides a comprehensive overview of the core biological activity assays used to characterize the pharmacological profile of 4-hydroxyclomiphene, complete with detailed experimental protocols and data presentation.

Mechanism of Action: Estrogen Receptor Modulation

4-Hydroxyclomiphene's biological effects are mediated through its interaction with the two estrogen receptor subtypes, ERα and ERβ. Upon binding, it induces a specific conformational change in the receptor. This altered receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. The resulting transcriptional outcome—activation (agonism) or repression (antagonism)—depends on the specific tissue and the complement of co-regulatory proteins (coactivators and corepressors) that are recruited to the complex.[9][10] Studies have shown that 4-hydroxyclomiphene can act as an agonist/antagonist via ERα depending on the ambient estrogen concentration, while it generally functions as an antagonist via ERβ.[6]

Quantitative Data Summary

The biological activity of 4-hydroxyclomiphene and its related compounds has been quantified in various assays. The following tables summarize key findings from the literature.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |

| (E)-4-Hydroxyclomiphene | ER | 285% | [5] |

| (Z)-4-Hydroxyclomiphene | ER | 16% | [5] |

| 4-Hydroxyclomiphene | ERα | ~175% (Calculated from Ki) | [5] |

| Clomiphene | ERα | ~2.4% (Calculated from Ki) | [5] |

Relative binding affinity is a measure of how strongly a ligand binds to a receptor compared to a reference ligand (estradiol).

Table 2: In Vitro Antagonist Activity (Reporter Gene Assay)

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| (E)-4-Hydroxyclomiphene | MCF-7 | 2.2 - 2.5 | [3][4] |

| (Z)-4-Hydroxyclomiphene | MCF-7 | 31 | [3] |

| (E)-4-Hydroxy-N-desethylclomiphene | MCF-7 | 0.9 - 1.4 | [3][4] |

| (E)-Clomiphene | MCF-7 | >100 | [3] |

| (Z)-Clomiphene | MCF-7 | >100 | [3] |

IC₅₀ (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, estradiol-induced reporter gene expression.

Core Biological Activity Assays

Estrogen Receptor Binding Assay

This assay quantifies the affinity of 4-hydroxyclomiphene for ERα and ERβ. It is a competitive binding assay where the test compound competes with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to the receptor.

-

Receptor Preparation: Prepare cell lysates or nuclear extracts containing ERα or ERβ from a suitable source, such as recombinant expression systems or ER-positive cell lines (e.g., MCF-7).

-

Assay Buffer: Use a buffer such as TEGMD (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

-

Competition Reaction:

-

In assay tubes, add a fixed concentration of ER protein.

-

Add a fixed concentration of [³H]-estradiol (typically at or below its Kd value).[11]

-

Add increasing concentrations of unlabeled 4-hydroxyclomiphene (or other competitor).

-

For non-specific binding control, add a large excess of unlabeled estradiol.

-

-

Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-estradiol from the free radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment.

-

Quantification:

-

Wash the HAP pellet or collect the supernatant after DCC treatment.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]-estradiol against the log concentration of 4-hydroxyclomiphene.

-

Calculate the IC₅₀ value from the resulting sigmoidal curve.

-

Determine the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calculate the Relative Binding Affinity (RBA) as (IC₅₀ of Estradiol / IC₅₀ of 4-Hydroxyclomiphene) x 100.[11]

-

Estrogen Reporter Gene Assay

This cell-based assay determines the functional activity of 4-hydroxyclomiphene as an ER agonist or antagonist by measuring its effect on the transcription of a reporter gene under the control of EREs.

-

Cell Culture: Culture an appropriate cell line (e.g., HEK293T for transient transfection or MCF-7 which endogenously expresses ERα) in DMEM supplemented with 10% fetal bovine serum (FBS).[12][13] For estrogen studies, cells should be maintained in phenol (B47542) red-free medium with charcoal-stripped FBS for at least 72 hours prior to the experiment to reduce background estrogenic activity.[14]

-

Transfection (if required):

-

Seed cells into 96-well plates.

-

Co-transfect cells using a suitable transfection reagent with:

-

An ERE-driven firefly luciferase reporter plasmid.

-

An expression plasmid for human ERα or ERβ.

-

A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[15]

-

-

-

Compound Treatment:

-

Antagonist Mode: After 24 hours, replace the medium with fresh medium containing a fixed, sub-maximal concentration of 17β-estradiol (E2) (e.g., 0.1 nM) along with increasing concentrations of 4-hydroxyclomiphene.

-

Agonist Mode: Treat cells with increasing concentrations of 4-hydroxyclomiphene alone.

-

-

Incubation: Incubate the plates for another 24-48 hours at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.

-

Luminescence Measurement:

-

Transfer the cell lysate to an opaque 96-well plate.

-

Use a luminometer to sequentially measure the firefly and Renilla luciferase activities.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

For antagonist mode, plot the normalized activity against the log concentration of 4-hydroxyclomiphene to determine the IC₅₀.

-

For agonist mode, plot the normalized activity against the log concentration to determine the EC₅₀ (half-maximal effective concentration).

-

Cell Proliferation Assay

This assay evaluates the cytostatic or cytotoxic effects of 4-hydroxyclomiphene on estrogen-dependent cell lines, such as the human breast cancer cell line MCF-7.

References

- 1. Clomiphene | C26H28ClNO | CID 2800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. researchgate.net [researchgate.net]

- 4. Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clomifene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. maelectricos.com [maelectricos.com]

- 8. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SRA coactivation of estrogen receptor-alpha is phosphorylation-independent, and enhances 4-hydroxytamoxifen agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 13. mcf7.com [mcf7.com]

- 14. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

An In-Depth Technical Guide to the Separation of (E)- and (Z)-Isomers of 4-Hydroxyclomiphene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the separation of (E)- and (Z)-isomers of 4-hydroxyclomiphene, the active metabolites of clomiphene. Due to the differential pharmacological activities of these isomers, with the (E)-isomer being a significantly more potent estrogen receptor antagonist, their effective separation is crucial for research and pharmaceutical development. This document details analytical and preparative scale separation techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). It includes detailed experimental protocols, quantitative data for isomer separation, and a visualization of the relevant biological signaling pathway.

Introduction

Clomiphene citrate (B86180) is a widely prescribed non-steroidal drug for the treatment of anovulatory infertility. It is a mixture of two geometric isomers, enclomiphene (B195052) ((E)-clomiphene) and zuclomiphene (B94539) ((Z)-clomiphene). The therapeutic effect of clomiphene is primarily attributed to its active metabolites, particularly 4-hydroxyclomiphene. These hydroxylated metabolites also exist as (E)- and (Z)-isomers, which exhibit distinct biological activities. The (E)-isomer of 4-hydroxyclomiphene is a potent anti-estrogen, exhibiting a much higher binding affinity for the estrogen receptor (ER) compared to the (Z)-isomer. This significant difference in potency underscores the importance of developing robust and reliable methods for the separation and quantification of these two isomers to accurately assess their individual pharmacological profiles and for quality control in drug development.

Analytical Separation of (E)- and (Z)-4-Hydroxyclomiphene

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the predominant techniques for the analytical separation and quantification of 4-hydroxyclomiphene isomers.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the UPLC-MS/MS separation of derivatized (E)- and (Z)-4-hydroxyclomiphene. It is important to note that derivatization with dansyl chloride is often employed to enhance the chromatographic resolution of these isomers.[1]

| Isomer | Retention Time (min) | Resolution (Rs) |

| (Z)-4-hydroxyclomiphene | ~20.5 | \multirow{2}{*}{>1.5 (Baseline Separation)} |

| (E)-4-hydroxyclomiphene | ~21.2 | |

| Data is representative and compiled from methodologies described in the literature. Actual retention times and resolution may vary depending on the specific system and conditions. |

Experimental Protocol: UPLC-MS/MS Method

This protocol describes a typical method for the analytical separation of 4-hydroxyclomiphene isomers following derivatization.[1]

2.2.1. Sample Preparation and Derivatization

-

Extraction: Extract 4-hydroxyclomiphene from the sample matrix (e.g., plasma, urine) using a suitable solvent like methyl tert-butyl ether.

-

Derivatization:

-

Evaporate the extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in a solution of dansyl chloride in a suitable solvent (e.g., acetone).

-

Add a buffer (e.g., sodium bicarbonate) to achieve an alkaline pH.

-

Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time to allow for complete derivatization.

-

Acidify the reaction mixture to stop the reaction.

-

Extract the derivatized isomers using an appropriate organic solvent.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for injection.

-

2.2.2. Chromatographic Conditions [1]

-

Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: Acquity BEH C18 (e.g., 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) buffer with 0.1% acetic acid in water.

-

Mobile Phase B: Methanol with 0.1% acetic acid.

-

Gradient:

-

Start with an isocratic phase of 66.5% B at a flow rate of 0.15 mL/min for 26 minutes.

-

Increase to 80% B over 11 minutes.

-

Increase to 95% B in 1.5 minutes and hold for 3 minutes.

-

Return to initial conditions and equilibrate for 5.5 minutes.

-

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Detection: Positive ion electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Preparative Separation of (E)- and (Z)-4-Hydroxyclomiphene

For the isolation of larger quantities of pure (E)- and (Z)-isomers for further biological testing or as reference standards, preparative HPLC is employed.

Experimental Protocol: Preparative HPLC Method

This protocol outlines a general approach to the preparative separation of 4-hydroxyclomiphene isomers.

3.1.1. Method Development and Optimization

-

Analytical Scale: Develop an analytical HPLC method that provides good resolution between the (E)- and (Z)-isomers. Reversed-phase chromatography on a C18 column is a common starting point.

-

Loadability Study: Perform loading studies on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution.

-

Scale-Up Calculation: Use the results from the analytical scale to calculate the appropriate column dimensions, flow rate, and sample load for the preparative scale.

3.1.2. Preparative Chromatographic Conditions

-

Instrument: Preparative HPLC system with a fraction collector.

-

Column: A larger dimension C18 column suitable for preparative chromatography (e.g., 20 mm internal diameter or larger).

-

Mobile Phase: A binary system similar to the analytical method, such as acetonitrile (B52724) and water with a suitable modifier like formic acid or trifluoroacetic acid. Isocratic elution is often preferred for simplicity in preparative work if it provides adequate separation.

-

Flow Rate: Scaled up from the analytical method (typically in the range of 10-100 mL/min depending on the column diameter).

-

Sample Preparation: Dissolve the mixture of isomers in the mobile phase or a compatible solvent at a high concentration.

-

Injection: Inject a large volume of the concentrated sample.

-

Detection: UV detection at a wavelength where both isomers have good absorbance (e.g., around 240 nm).

-

Fraction Collection: Collect the eluent in fractions as the peaks for the (E)- and (Z)-isomers elute.

-

Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each isomer.

-

Post-Purification: Combine the pure fractions for each isomer and remove the solvent by evaporation or lyophilization.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the separation and analysis of 4-hydroxyclomiphene isomers.

Signaling Pathway of 4-Hydroxyclomiphene

(E)-4-Hydroxyclomiphene acts as a selective estrogen receptor modulator (SERM), primarily as an antagonist at the estrogen receptor alpha (ERα). This diagram illustrates its mechanism of action.

References

Sourcing and Characterization of High-Purity 4-Hydroxyclomiphene: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, obtaining well-characterized, high-purity compounds is paramount for the integrity and reproducibility of experimental data. This technical guide provides an in-depth overview of sourcing high-purity 4-Hydroxyclomiphene, its analytical characterization, and its primary mechanism of action.

4-Hydroxyclomiphene is a key active metabolite of clomiphene, a widely used selective estrogen receptor modulator (SERM). Due to its significantly higher affinity for the estrogen receptor compared to the parent compound, 4-Hydroxyclomiphene is a critical molecule for research into estrogen receptor signaling and reproductive endocrinology.

Sourcing High-Purity 4-Hydroxyclomiphene

Several chemical suppliers offer 4-Hydroxyclomiphene for research purposes. When sourcing this compound, it is crucial to request a Certificate of Analysis (CoA) to verify its identity and purity. The following table summarizes publicly available information from select suppliers. Researchers should always contact suppliers directly for the most current specifications and availability.

| Supplier | Product Name | Purity Specification | Available Quantities | Certificate of Analysis |

| LGC Standards | 4-Hydroxy-clomiphene | Not specified on website | 10 mg | Available[1] |

| Clinivex | 4-Hydroxy Clomiphene | Not specified on website | 10 mg, 25 mg, 50 mg, 100 mg | Not specified on website[2] |

| Sigma-Aldrich | 4-Hydroxy-clomiphene | 95% | Not specified on website | Available |

| SynThink | Des-N,N-diethylethanamine 4-Hydroxyclomiphene | Not specified on website | Enquire for price & pack size | Analytical data including NMR, MS, and HPLC purity provided |

| BioCrick | Clomiphene citrate (B86180) | High Purity | Not specified on website | Not specified on website[3] |

| Molecular Depot | Clomiphene citrate salt (High Purity) | Minimum 95% | 1 g | Not specified on website[4] |

Experimental Protocols for Characterization

Accurate characterization of 4-Hydroxyclomiphene is essential to ensure the quality of the material used in research. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of pharmaceutical compounds.

Methodology:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5].

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water is commonly used. For example, a gradient starting from a lower concentration of acetonitrile and increasing over time[6][7]. A simpler isocratic mobile phase of methanol (B129727) and acetonitrile (90:10 v/v) has also been reported for clomiphene citrate[5].

-

Flow Rate: 1.0 mL/min[5].

-

Detection: UV detection at approximately 245 nm or 295 nm[5][8].

-

Sample Preparation: Accurately weigh and dissolve the 4-Hydroxyclomiphene standard and sample in the mobile phase to a known concentration (e.g., 10-50 µg/mL)[5]. Filter the solution through a 0.45 µm membrane filter before injection[5].

-

Injection Volume: 20 µL[5].

-

Analysis: The purity is determined by calculating the peak area of 4-Hydroxyclomiphene as a percentage of the total peak area in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS provides high sensitivity and specificity for the identification and quantification of 4-Hydroxyclomiphene, especially in complex matrices like plasma.

Methodology:

-

Chromatography: Utilize a rapid resolution C18 column (e.g., ZORBAX Eclipse plus C18, 1.8 µm) with a gradient of acetonitrile in 0.1% formic acid in water[6][7].

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode[6].

-

MRM Transitions: Specific precursor-to-product ion transitions for 4-Hydroxyclomiphene and its isomers should be monitored for accurate identification and quantification.

-

Sample Preparation: For plasma samples, protein precipitation is a common preparation method[6].

-

Quantification: A standard curve is generated using serial dilutions of a certified reference standard of 4-Hydroxyclomiphene[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of 4-Hydroxyclomiphene.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)[9].

-

¹H NMR: Provides information on the chemical environment and connectivity of protons in the molecule.

-

¹³C NMR: Identifies the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC), allowing for complete structural assignment[10].

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Quality Control of 4-Hydroxyclomiphene

References

- 1. 4-Hydroxy-clomiphene | TRC-H918405-10MG | LGC Standards [lgcstandards.com]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Clomiphene Citrate: Mechanism of Action Explained - Oana - Posts [oanahealth.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

4-Hydroxyclomiphene: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

This technical guide provides a comprehensive overview of 4-hydroxyclomiphene, a primary active metabolite of the widely prescribed fertility drug, clomiphene. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its synthesis and biological evaluation. As a significantly more potent selective estrogen receptor modulator (SERM) than its parent compound, a thorough understanding of 4-hydroxyclomiphene is critical for research into fertility treatments, hormone-dependent cancers, and other endocrine-related disorders.

Introduction

Clomiphene citrate (B86180) is a nonsteroidal triphenylethylene (B188826) derivative that has been a first-line treatment for anovulatory infertility for decades.[1][2] It is administered as a mixture of two geometric isomers, enclomiphene (B195052) ((E)-clomiphene) and zuclomiphene (B94539) ((Z)-clomiphene).[3] However, clomiphene itself is considered a prodrug that requires metabolic activation to exert its full biological effect.[3] Hepatic metabolism, primarily by the cytochrome P450 enzyme CYP2D6, converts clomiphene into its hydroxylated metabolites, with 4-hydroxyclomiphene being of principal pharmacological importance.[4][5]

Studies have demonstrated that 4-hydroxyclomiphene, particularly the (E)-isomer, possesses a significantly higher binding affinity for the estrogen receptor (ER) compared to the parent drug.[3] This enhanced affinity underscores its role as the key mediator of clomiphene's therapeutic action. This guide aims to consolidate the technical information available on 4-hydroxyclomiphene to support further research and development.

Chemical Properties

4-Hydroxyclomiphene is the hydroxylated derivative of clomiphene. Its fundamental chemical and physical properties are summarized below. It is important to note that while some experimental data for the parent compound, clomiphene (often as a citrate salt), is available, specific experimental values for 4-hydroxyclomiphene are limited.

| Property | Value | Source(s) |

| CAS Number | 79838-51-0 | [6] |

| Molecular Formula | C₂₆H₂₈ClNO₂ | [6][7] |

| Molecular Weight | 421.96 g/mol | [6] |

| IUPAC Name | 4-[2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol | [7] |

| Computed XLogP3 | 6.9 | [7] |

| Appearance | Solid (Assumed, based on parent compound) | [8] |

| Melting Point | Data not available (Clomiphene citrate: 116.5-118 °C) | [8][9] |

| Solubility | Data not available (Clomiphene citrate is slightly soluble in water and ethanol, freely soluble in methanol) | [8][9] |

| Storage Temperature | -20°C | [6] |

Mechanism of Action and Signaling Pathway

4-Hydroxyclomiphene functions as a potent Selective Estrogen Receptor Modulator (SERM).[3] Its mechanism is primarily characterized by its anti-estrogenic activity at the level of the hypothalamus.

Estrogen Receptor Antagonism: In the hypothalamus, estrogen exerts negative feedback on the release of Gonadotropin-Releasing Hormone (GnRH). 4-Hydroxyclomiphene, particularly (E)-4-hydroxyclomiphene, competes with endogenous estradiol (B170435) for binding to estrogen receptors in this region.[3] With a binding affinity for ERα that can be over 2.5 times that of estradiol, it acts as a potent antagonist, effectively blocking this negative feedback loop.[3]

HPG Axis Stimulation: By inhibiting the estrogenic negative feedback, the hypothalamus increases the pulsatile secretion of GnRH. This, in turn, stimulates the anterior pituitary gland to enhance the release of gonadotropins: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).

Induction of Ovulation: The elevated levels of FSH stimulate the growth and maturation of ovarian follicles. The subsequent surge in LH triggers ovulation, the release of a mature egg from the ovary. This cascade of events is the basis for clomiphene's efficacy in treating anovulatory infertility.

The signaling pathway is depicted in the diagram below.

Caption: Hypothalamic-Pituitary-Gonadal (HPG) axis modulation by 4-Hydroxyclomiphene.

Experimental Protocols

This section provides methodologies for the synthesis and biological evaluation of 4-hydroxyclomiphene.

Chemical Synthesis of Hydroxylated Clomiphene Analogs

The synthesis of hydroxylated clomiphene metabolites can be achieved via methods such as the McMurry reaction.[10][11] The following is a generalized protocol based on this approach.

Objective: To synthesize (E/Z)-4'-hydroxyclomiphene.

Materials:

-

Appropriate precursor ketones (e.g., 4-(benzyloxy)benzophenone and a substituted deoxybenzoin).

-

Low-valent titanium reagent (e.g., generated from TiCl₄ and a reducing agent like Zn or LiAlH₄).

-

Anhydrous solvent (e.g., tetrahydrofuran, THF).

-

Reagents for deprotection (e.g., H₂, Palladium on carbon).

-

Standard laboratory glassware and purification apparatus (e.g., chromatography column).

Methodology:

-

Preparation of Titanium Reagent: In a flame-dried, inert atmosphere (e.g., argon) flask, prepare the low-valent titanium reagent by reacting TiCl₄ with a suitable reducing agent in anhydrous THF.

-

McMurry Coupling: Dissolve the precursor ketones in anhydrous THF and add them slowly to the refluxing suspension of the titanium reagent.

-

Reaction Monitoring: Allow the reaction to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture and quench by slow addition of an aqueous potassium carbonate solution. Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product (a mixture of protected (E) and (Z) isomers) by column chromatography.

-

Deprotection: Dissolve the purified, protected intermediate in a suitable solvent and perform catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst) to remove the benzyl (B1604629) protecting group and yield the final 4'-hydroxyclomiphene product.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Metabolism: Formation from Clomiphene

This protocol describes the generation of 4-hydroxyclomiphene from its parent compound using liver microsomes.[5]

Objective: To produce and quantify 4-hydroxyclomiphene from clomiphene using human liver microsomes.

Materials:

-

Clomiphene citrate (or its individual isomers).

-

Pooled human liver microsomes (HLMs).

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).

-

Acetonitrile (B52724) (ACN) or other quenching solvent.

-

LC-MS/MS system for analysis.

Methodology:

-

Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each mixture should contain phosphate buffer, HLM protein (e.g., 0.2-0.5 mg/mL), and clomiphene citrate (at various concentrations to determine kinetics, e.g., 1-100 µM).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to HPLC vials for analysis. Use a validated LC-MS/MS method to separate and quantify the parent drug and the formed 4-hydroxyclomiphene metabolite.

Estrogen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of 4-hydroxyclomiphene for the estrogen receptor.[12][13]

Objective: To determine the relative binding affinity (IC₅₀ and Kᵢ) of 4-hydroxyclomiphene for the estrogen receptor (ERα or ERβ) via competitive displacement of a radiolabeled ligand.

Materials:

-

Recombinant human ERα or ERβ protein, or uterine cytosol from ovariectomized rats as a source of ER.[13]

-

Radiolabeled estradiol (e.g., [³H]-17β-estradiol).

-

Unlabeled 17β-estradiol (for standard curve).

-

4-Hydroxyclomiphene test compound.

-

Assay buffer (e.g., TEDG buffer: Tris, EDTA, DTT, Glycerol).

-

Dextran-coated charcoal (DCC) suspension to separate bound from free ligand.

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled estradiol (for the standard curve) and 4-hydroxyclomiphene in the assay buffer.

-

Assay Setup: In assay tubes, combine the ER preparation, a fixed concentration of [³H]-estradiol, and varying concentrations of either unlabeled estradiol or the test compound (4-hydroxyclomiphene). Include tubes for total binding (no competitor) and non-specific binding (large excess of unlabeled estradiol).

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add a cold DCC suspension to each tube (except for total counts). Vortex and incubate on ice for 15 minutes. The charcoal adsorbs the free [³H]-estradiol.

-

Centrifugation: Centrifuge the tubes at low speed (e.g., 2,500 x g) for 10 minutes at 4°C to pellet the charcoal. The supernatant will contain the ER-bound [³H]-estradiol.

-

Quantification: Carefully transfer a known volume of the supernatant from each tube into a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

The workflow for this assay is illustrated below.

Caption: General workflow for an estrogen receptor competitive binding assay.

Conclusion

4-Hydroxyclomiphene is the primary active metabolite responsible for the therapeutic effects of clomiphene. Its high affinity for the estrogen receptor and its role as a potent antagonist in the hypothalamus make it a molecule of significant interest. For researchers in reproductive biology, oncology, and endocrinology, understanding the distinct properties and pharmacology of this metabolite is crucial for interpreting clinical outcomes and developing novel therapeutic strategies. The protocols and data presented in this guide offer a foundational resource for facilitating such research.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Clomiphene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clomifene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-clomiphene | TRC-H918405-10MG | LGC Standards [lgcstandards.com]

- 7. 4-Hydroxyclomiphene | C26H28ClNO2 | CID 133285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Clomiphene | C26H28ClNO | CID 2800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Clomiphene Citrate | 50-41-9 [chemicalbook.com]

- 10. Identification and synthesis of (Z)-3'-hydroxy clomiphene as a new potential doping-relevant metabolite of clomiphene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Estrogen receptor binding material in blood of patients after clomiphene citrate administration: determination by a radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of 4-Hydroxyclomiphene Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxyclomiphene, a primary active metabolite of Clomiphene citrate (B86180). While specific quantitative solubility data for 4-Hydroxyclomiphene powder is not extensively published, this document outlines its expected solubility based on the known properties of its parent compound, Clomiphene citrate, and provides detailed experimental protocols for its determination. This guide also elucidates the metabolic pathway of Clomiphene and the mechanism of action of 4-Hydroxyclomiphene.

Introduction to 4-Hydroxyclomiphene

Clomiphene citrate is a widely used selective estrogen receptor modulator (SERM) for the treatment of infertility in women. It is a prodrug that is metabolized in the liver to its more active forms. Among its metabolites, (E)-4-hydroxyclomiphene has been identified as the most potent, exhibiting a significantly higher affinity for the estrogen receptor than the parent compound.[1][2] Its formation is primarily catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6).[2][3] Understanding the solubility of 4-Hydroxyclomiphene is critical for in vitro studies, formulation development, and ensuring accurate and reproducible experimental outcomes.

Expected Solubility Profile

Based on the solubility of the parent compound, Clomiphene citrate, the following characteristics can be anticipated for 4-Hydroxyclomiphene powder.

Table 1: Expected Solubility of 4-Hydroxyclomiphene in Various Solvents

| Solvent Class | Specific Solvent | Expected Solubility | Reference for Parent Compound |

| Aqueous | Water | Slightly Soluble | [4][5] |

| Aqueous Buffers | Sparingly Soluble (pH-dependent) | [6] | |

| Polar Protic | Methanol | Freely Soluble | [4] |

| Ethanol | Soluble | [4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble (approx. 25 mg/mL for parent) | [6] |

| Dimethylformamide (DMF) | Soluble (approx. 30 mg/mL for parent) | [6] | |

| Non-Polar | Diethyl Ether | Practically Insoluble | [4] |

| Halogenated | Chloroform | Slightly Soluble | [4] |

Note: These are expected solubilities and should be experimentally verified.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of 4-Hydroxyclomiphene, the following experimental protocols are recommended.

This method determines the equilibrium solubility of a compound and is considered the gold standard.[7][8][9]

Materials:

-

4-Hydroxyclomiphene powder

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, methanol, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of 4-Hydroxyclomiphene powder to a vial containing a known volume of the desired solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After agitation, allow the samples to stand to let undissolved particles settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of 4-Hydroxyclomiphene in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

A validated HPLC method is crucial for the accurate quantification of 4-Hydroxyclomiphene in solubility studies.

Table 2: Example HPLC Method Parameters for Clomiphene and its Metabolites

| Parameter | Condition | Reference |

| Column | C18 reverse-phase (e.g., 250mm x 4.6mm, 5µm) | [10] |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient) | [11] |

| Flow Rate | 1.0 mL/min | [10] |

| Detection Wavelength | 295 nm | [10] |

| Injection Volume | 20 µL | [10] |

| Column Temperature | Ambient or controlled (e.g., 30°C) | |

| Quantification | Based on a standard curve of known concentrations of 4-Hydroxyclomiphene. |

Note: This is a general method and should be optimized for 4-Hydroxyclomiphene.

Metabolism and Signaling Pathway

Clomiphene citrate undergoes metabolism in the liver to form several metabolites, with 4-Hydroxyclomiphene being a key active component.

4-Hydroxyclomiphene exerts its therapeutic effect by acting as a potent antagonist at the estrogen receptor (ER), primarily in the hypothalamus. This antagonism blocks the negative feedback of estrogen, leading to an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). Subsequently, the pituitary gland is stimulated to release more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which in turn stimulate follicular growth and ovulation.

Experimental Workflow for Solubility Assessment

A logical workflow is essential for the systematic evaluation of the solubility of 4-Hydroxyclomiphene.

References

- 1. Clomifene - Wikipedia [en.wikipedia.org]

- 2. Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the CYP2D6*10 allele on the pharmacokinetics of clomiphene and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clomiphene | C26H28ClNO | CID 2800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asiapharmaceutics.info [asiapharmaceutics.info]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of a Key Player: A Technical Guide to the Discovery and Identification of 4-Hydroxyclomiphene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomiphene citrate (B86180), a widely prescribed selective estrogen receptor modulator (SERM) for the treatment of anovulatory infertility, undergoes extensive metabolism in the body. The clinical response to clomiphene can be variable, a phenomenon attributed in part to the generation of active metabolites. This technical guide provides an in-depth exploration of the discovery and identification of a pivotal metabolite, 4-hydroxyclomiphene. We will delve into the metabolic pathways, the analytical methodologies for its identification and quantification, and its interaction with the estrogen receptor signaling pathway. This document serves as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug metabolism, and reproductive medicine.

Introduction

Clomiphene citrate is a non-steroidal triphenylethylene (B188826) derivative that has been in clinical use for decades to induce ovulation.[1] It is administered as a mixture of two geometric isomers, zuclomiphene (B94539) and enclomiphene (B195052), which possess distinct pharmacological profiles. The therapeutic effect of clomiphene is primarily attributed to its anti-estrogenic activity at the level of the hypothalamus, leading to an increase in the release of gonadotropins and subsequent ovarian follicular development.[2]

Early research into clomiphene's fate in the body revealed that it is extensively metabolized, with metabolites being excreted primarily through feces.[3] It became apparent that the parent drug itself might be a prodrug, with its metabolites contributing significantly to the overall pharmacological activity. This hypothesis spurred investigations into the identification and characterization of these metabolites, leading to the discovery of 4-hydroxyclomiphene as a key active metabolite.

The Metabolic Journey of Clomiphene: The Emergence of 4-Hydroxyclomiphene

The biotransformation of clomiphene is a complex process involving multiple enzymatic reactions, primarily occurring in the liver. The key metabolic pathways include N-dealkylation, N-oxidation, and hydroxylation.[4] The formation of hydroxylated metabolites, particularly 4-hydroxyclomiphene, is of significant interest due to their enhanced biological activity.

The hydroxylation of clomiphene is primarily catalyzed by the cytochrome P450 enzyme system, with CYP2D6 being identified as the major enzyme responsible for the formation of 4-hydroxyclomiphene.[5] This enzymatic conversion predominantly occurs on the enclomiphene isomer. The polymorphic nature of the CYP2D6 gene contributes to the inter-individual variability observed in clomiphene metabolism and, consequently, in patient response.[6]

The metabolic conversion of clomiphene to its hydroxylated and dealkylated metabolites is a critical step in its bioactivation. The resulting metabolites, including 4-hydroxyclomiphene and 4-hydroxy-N-desethylclomiphene, exhibit a significantly higher binding affinity for the estrogen receptor compared to the parent compound.[3]

References

- 1. Single-dose pharmacokinetics of clomiphene citrate in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Clomiphene Citrate? [synapse.patsnap.com]

- 3. Clomifene - Wikipedia [en.wikipedia.org]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the CYP2D6*10 allele on the pharmacokinetics of clomiphene and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Hydroxyclomiphene in MCF-7 Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyclomiphene is the active metabolite of clomiphene citrate, a selective estrogen receptor modulator (SERM). It is a valuable tool for studying the effects of estrogen receptor (ER) antagonism in ER-positive breast cancer cell lines such as MCF-7. These application notes provide a comprehensive guide to using 4-Hydroxyclomiphene in MCF-7 cell culture experiments, including its mechanism of action, protocols for key assays, and expected quantitative outcomes.

Mechanism of Action

4-Hydroxyclomiphene exerts its effects primarily through competitive antagonism of the estrogen receptor alpha (ERα), which is highly expressed in MCF-7 cells. By binding to ERα, it blocks the binding of estradiol, thereby inhibiting the transcription of estrogen-responsive genes that are crucial for cell proliferation. This leads to cell cycle arrest and induction of apoptosis. Specifically, the (E)-isomer of 4-hydroxyclomiphene is a potent inhibitor of the estrogen receptor.[1]

Data Presentation

The following tables summarize the expected quantitative data from various in vitro assays when treating MCF-7 cells with 4-Hydroxyclomiphene. These values are based on published data for the closely related and often interchangeably used compound, 4-hydroxytamoxifen, and provide a strong reference point for experimental design.

Table 1: Proliferation and Viability Data

| Parameter | Value | Incubation Time | Assay |

| IC50 (ER Inhibition) | 2.5 nM | - | Estrogen Response Element (ERE) Reporter Assay |

| IC50 (Cell Viability) | 3.2 µM | 96 hours | MTT Assay[2] |

| IC50 (Cell Viability) | 19.35 µM | 24 hours | MTT Assay |

| IC50 (Cell Viability) | 21.42 µM | 48 hours | MTT Assay |

| IC50 (Cell Viability) | 21.42 µM | 72 hours | MTT Assay |

Table 2: Apoptosis Data (Flow Cytometry with Annexin V/PI Staining)

| Treatment | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |

| Control (Vehicle) | - | ~2-5% | ~1-3% |

| 4-Hydroxyclomiphene | IC50 | Expected significant increase | Expected significant increase |

| 4-Hydroxyclomiphene | 2 x IC50 | Expected further increase | Expected further increase |

Table 3: Cell Cycle Analysis Data (Flow Cytometry with Propidium Iodide Staining)

| Treatment | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Vehicle) | - | ~50-60% | ~25-35% | ~10-15% |

| 4-Hydroxyclomiphene | IC50 | Expected significant increase | Expected significant decrease | Minimal to no change |

| 4-Hydroxyclomiphene | 2 x IC50 | Expected further increase | Expected further decrease | Minimal to no change |

Table 4: Western Blot Analysis of Key Signaling Proteins

| Protein | Expected Change with 4-Hydroxyclomiphene Treatment | Pathway |

| p-ERK1/2 | Decrease | MAPK/ERK |

| p-Akt | Decrease | PI3K/Akt |

| Bcl-2 | Decrease | Apoptosis |

| Bax | Increase | Apoptosis |

| Cleaved Caspase-3 | Increase | Apoptosis |

| Cyclin D1 | Decrease | Cell Cycle |

| CDK4 | Decrease | Cell Cycle |

| p21 | Increase | Cell Cycle |

Experimental Protocols

I. MCF-7 Cell Culture

-

Cell Line: MCF-7 (ATCC® HTB-22™).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells at 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a 1:3 to 1:6 split ratio.

II. Cell Proliferation/Viability Assay (MTT Assay)

-

Cell Seeding: Seed 5,000-10,000 MCF-7 cells per well in a 96-well plate and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 4-Hydroxyclomiphene (e.g., 0.1, 1, 5, 10, 25, 50 µM) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, 72, or 96 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

III. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Seed 1 x 10^6 MCF-7 cells in 6-well plates, allow attachment, and then treat with desired concentrations of 4-Hydroxyclomiphene for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.[3][4]

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[3]

IV. Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed 1 x 10^6 MCF-7 cells in 6-well plates, allow attachment, and treat with 4-Hydroxyclomiphene for 24-48 hours.

-

Cell Harvesting: Collect cells by trypsinization and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the pellet in 1 mL of cold PBS and add dropwise to 4 mL of cold 70% ethanol (B145695) while vortexing gently. Fix overnight at -20°C.[5]

-

Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[5][6][7]

-

Analysis: Analyze the samples by flow cytometry.

V. Western Blot Analysis

-

Cell Lysis: After treatment with 4-Hydroxyclomiphene, wash MCF-7 cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-Akt, Bcl-2, Bax, Cleaved Caspase-3, Cyclin D1, CDK4, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Visualizations

Caption: Signaling pathway of 4-Hydroxyclomiphene in MCF-7 cells.

Caption: General experimental workflow for MCF-7 cell culture experiments.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. Annexin V Staining Protocol [bdbiosciences.com]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. protocols.io [protocols.io]

Application Notes and Protocols for 4-Hydroxyclomiphene in Animal Models of Polycystic Ovary Syndrome (PCOS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polycystic Ovary Syndrome (PCOS) is a prevalent endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. Animal models are crucial for investigating the pathophysiology of PCOS and for the preclinical evaluation of therapeutic agents. Clomiphene Citrate (CC) is a first-line treatment for anovulatory infertility in PCOS. Its therapeutic effect is primarily mediated by its active metabolite, 4-Hydroxyclomiphene, which is a potent selective estrogen receptor modulator (SERM). 4-Hydroxyclomiphene exhibits a significantly higher binding affinity for the estrogen receptor than the parent compound, making it the key effector molecule.

These notes provide an overview of the application of Clomiphene Citrate in established PCOS animal models, with the understanding that the observed effects are attributable to its active metabolites, principally 4-Hydroxyclomiphene.

Mechanism of Action of 4-Hydroxyclomiphene

Clomiphene Citrate is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6, to its more active form, 4-Hydroxyclomiphene. As a SERM, 4-Hydroxyclomiphene acts as an estrogen receptor antagonist in the hypothalamus.[1] By blocking the negative feedback of endogenous estrogen, it leads to an increased pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, stimulates the pituitary gland to secrete Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which drive follicular development and ovulation.

References

Application Note: A Detailed LC-MS/MS Protocol for the Quantification of 4-Hydroxyclomiphene in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive and detailed protocol for the quantification of 4-Hydroxyclomiphene in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). 4-Hydroxyclomiphene is a primary active metabolite of clomiphene, a selective estrogen receptor modulator (SERM) used for ovulation induction.[1] Monitoring its concentration in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. The described method is sensitive, specific, and has been compiled from established methodologies to ensure robustness and reliability.

Introduction

Clomiphene citrate (B86180) is a widely prescribed medication for anovulatory infertility.[1] It is a mixture of two geometric isomers, enclomiphene (B195052) and zuclomiphene.[2] The metabolic profile of clomiphene is complex, with 4-hydroxyclomiphene being a significant and pharmacologically active metabolite. Accurate and precise quantification of 4-hydroxyclomiphene in plasma is essential for understanding its contribution to the overall therapeutic effect and for pharmacokinetic/pharmacodynamic (PK/PD) modeling. This protocol details a validated LC-MS/MS method for this purpose.

Experimental Protocols

This section outlines the detailed methodology for the quantification of 4-Hydroxyclomiphene in human plasma.

Materials and Reagents

-

4-Hydroxyclomiphene reference standard

-

4-Hydroxyclomiphene-d5 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2-EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting 4-hydroxyclomiphene from plasma.[1][3][4]

-

Thaw plasma samples at room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of 4-Hydroxyclomiphene-d5 in methanol).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography Conditions

-